2-(3-Ethynylcyclobutyl)propan-2-ol

Description

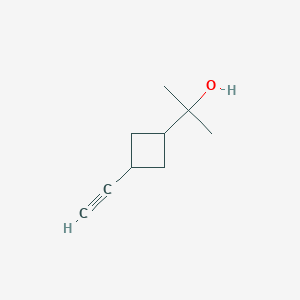

2-(3-Ethynylcyclobutyl)propan-2-ol is a tertiary alcohol featuring a cyclobutane ring substituted with an ethynyl group at the 3-position. Its propan-2-ol moiety may contribute to hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-(3-ethynylcyclobutyl)propan-2-ol |

InChI |

InChI=1S/C9H14O/c1-4-7-5-8(6-7)9(2,3)10/h1,7-8,10H,5-6H2,2-3H3 |

InChI Key |

OGYCNSJNXYNHBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CC(C1)C#C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethynylcyclobutyl)propan-2-ol typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a , often involving the use of a suitable cyclization agent.

Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkylation reaction using an ethynylating agent such as ethynyl bromide.

Addition of the Hydroxyl Group: The hydroxyl group is added through a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethynylcyclobutyl)propan-2-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an ethyl-substituted cyclobutyl compound.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-Ethynylcyclobutyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(3-Ethynylcyclobutyl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-Ethynylcyclobutyl)propan-2-ol with two related compounds from the provided evidence, focusing on molecular structure, synthesis, and functional properties.

Structural and Functional Group Analysis

Key Observations :

- Cyclobutane vs. Aromatic Rings : The strained cyclobutyl group in the target compound contrasts with the planar aromatic rings in the analogs. This strain may increase reactivity but reduce thermal stability compared to the benzyloxy-substituted compound .

- Ethynyl Group : The terminal alkyne in the target compound enables click chemistry applications, unlike the benzyloxy group in the analog, which is more suited for π-π interactions or ether-based derivatization.

- Propan-2-ol Core : All three compounds share a tertiary alcohol group, which enhances hydrogen-bonding capacity. However, steric hindrance from the cyclobutyl group in the target compound may reduce solubility in polar solvents compared to the less bulky analogs.

Functional Implications :

- Bioactivity: The indole-containing analog in exhibits antiarrhythmic and adrenoceptor-binding activity, suggesting that tertiary alcohols with aromatic systems may target cardiovascular pathways . The target compound’s ethynyl group could modulate bioactivity via alkyne-metal interactions or pro-drug strategies.

Biological Activity

2-(3-Ethynylcyclobutyl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for developing new therapeutic agents. This article synthesizes current knowledge on the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of metabolic pathways involved in cellular signaling and proliferation.

Anticancer Properties

Recent research has indicated that this compound exhibits anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound. It has been shown to reduce oxidative stress markers in neuronal cells, indicating its potential utility in treating neurodegenerative diseases.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in cancer cell lines | |

| Neuroprotective | Reduction of oxidative stress in neuronal cells | |

| Enzyme Modulation | Interaction with metabolic enzymes |

Case Study 1: Anticancer Activity

A controlled study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against these cell types.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in a marked decrease in apoptotic markers and improved cell survival rates compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Research Findings

The current literature highlights several key findings regarding the biological activity of this compound:

- Anticancer Activity : Exhibits selective toxicity towards cancer cells while sparing normal cells.

- Neuroprotective Mechanisms : Acts through antioxidant pathways to mitigate cellular damage.

- Enzymatic Interactions : Modulates enzyme activity that could lead to altered metabolic profiles beneficial in disease contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.